![molecular formula C13H15Cl2NO2S B5764152 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine, also known as DCM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential use in scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been extensively studied for its potential use in scientific research applications. It has been shown to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been used as a tool in the study of ion channels and their role in cellular physiology.
Mecanismo De Acción
The mechanism of action of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine is not fully understood, but it is believed to act by disrupting the function of ion channels in cells. Specifically, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine can be toxic in high doses, and its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug development. Finally, the synthesis of novel derivatives of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine is a synthetic compound with promising potential for use in scientific research. Its unique chemical structure and properties make it a valuable tool for the study of ion channels and their role in cellular physiology. While further research is needed to fully understand its mechanism of action and potential applications, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine represents a promising avenue for the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine involves the reaction of 2,6-dichlorobenzyl chloride with morpholine in the presence of a catalyst such as triethylamine. The resulting product is then treated with thioacetic acid to yield the final compound. This method has been optimized to produce high yields of pure 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine with minimal impurities.
Propiedades
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2S/c14-11-2-1-3-12(15)10(11)8-19-9-13(17)16-4-6-18-7-5-16/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPGEYINYEXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

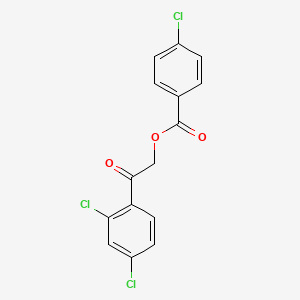
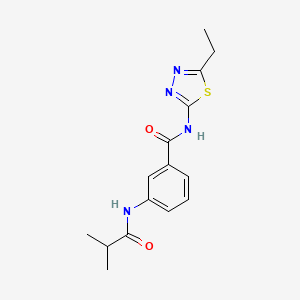
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
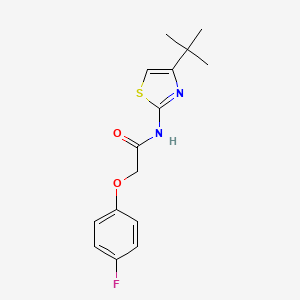
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
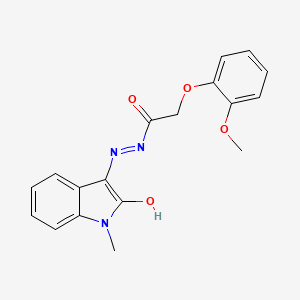
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)


![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
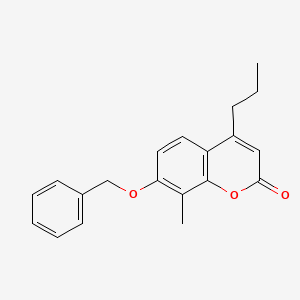
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)